(Z)-3-Octen-1-ol acetate

Catalog No.
S1909812
CAS No.
69668-83-3
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-Octen-1-ol acetate

CAS Number

69668-83-3

Product Name

(Z)-3-Octen-1-ol acetate

IUPAC Name

[(Z)-oct-3-enyl] acetate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6-

InChI Key

PHXNWSHRRVPWLO-VOTSOKGWSA-N

SMILES

CCCCC=CCCOC(=O)C

Canonical SMILES

CCCCC=CCCOC(=O)C

Isomeric SMILES

CCCC/C=C/CCOC(=O)C

Flavor and Fragrance Research

(Z)-3-Octen-1-ol acetate is known for its distinct odor profile. Research has identified it as a key contributor to the aroma of various fruits and vegetables, including:

  • Melons: Studies have shown that (Z)-3-Octen-1-ol acetate plays a significant role in the characteristic aroma of watermelon and other melons [].
  • Cucumbers: Research suggests this compound contributes to the green, fresh notes associated with cucumbers [].
  • Other fruits: Scientific investigations have found (Z)-3-Octen-1-ol acetate present in apples, pears, and other fruits, potentially influencing their overall fragrance profile.

Due to its unique scent profile, (Z)-3-Octen-1-ol acetate finds application in the flavor and fragrance industry. Scientists use it in the development of:

  • Food flavorings: Research plays a crucial role in developing artificial and natural flavorings for food products. (Z)-3-Octen-1-ol acetate may be used to enhance the green, fruity notes in various food items [].
  • Fragrances: Scientific exploration into fragrance formulation often involves identifying and incorporating natural or synthetic odoriferous compounds. (Z)-3-Octen-1-ol acetate can be used in perfumes and other fragrance products to create a fresh, melon-like aroma.

Biological Research

Current research areas include:

  • Insect attractant properties: Limited research suggests (Z)-3-Octen-1-ol acetate might play a role in attracting certain insects. However, further investigation is needed to confirm this and understand its potential applications in pest control or insect ecology studies.

(Z)-3-Octen-1-ol acetate is an organic compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of approximately 170.25 g/mol. This compound is an acetate ester derived from (Z)-3-octen-1-ol, which is characterized by its unique structure featuring a double bond in the octene chain. The compound is known for its pleasant, fruity aroma, making it valuable in the fragrance and flavor industries. It is also recognized for its role in various biological processes and interactions.

Typical of alcohols and esters. Key reactions include:

  • Esterification: The formation of (Z)-3-octen-1-ol acetate can occur through the reaction of (Z)-3-octen-1-ol with acetic acid or acetic anhydride, resulting in the release of water.
  • Hydrolysis: In the presence of water and an acid or base catalyst, (Z)-3-octen-1-ol acetate can hydrolyze back into (Z)-3-octen-1-ol and acetic acid.
  • Oxidation: The alcohol group can be oxidized to form a corresponding aldehyde or ketone, depending on the reaction conditions.

(Z)-3-Octen-1-ol acetate exhibits various biological activities. Research indicates that it may have insect-repelling properties, similar to its parent compound, (Z)-3-octen-1-ol, which is known to attract insects like mosquitoes . Additionally, it has been studied for potential effects on human health, such as its influence on olfactory receptors and possible implications in neurological functions .

Several methods exist for synthesizing (Z)-3-octen-1-ol acetate:

  • Direct Esterification: Reacting (Z)-3-octen-1-ol with acetic acid in the presence of an acid catalyst.
  • Transesterification: Using a different alcohol in place of acetic acid to form esters under catalytic conditions.
  • Biocatalytic Methods: Utilizing enzymes to catalyze the esterification process under mild conditions, which can enhance selectivity and yield.

These methods allow for the production of high-purity (Z)-3-octen-1-ol acetate suitable for industrial applications.

(Z)-3-Octen-1-ol acetate is predominantly used in:

  • Fragrance Industry: Its pleasant odor makes it a popular ingredient in perfumes and scented products.
  • Flavoring Agents: Employed in food products to impart fruity flavors.
  • Insect Attractants: Utilized in pest control formulations due to its attractive properties to certain insects.

Interaction studies involving (Z)-3-octen-1-ol acetate have focused on its effects on olfactory receptors and its potential role in insect behavior. Research has shown that compounds like (Z)-3-octen-1-ol can influence insect attraction and repulsion mechanisms, suggesting that (Z)-3-octen-1-ol acetate may similarly impact these biological systems .

Several compounds share structural similarities with (Z)-3-octen-1-ol acetate, including:

Compound NameMolecular FormulaUnique Features
1-Octen-3-yl acetateC₁₀H₁₈O₂Derived from 1-octene; known as mushroom alcohol .
(E)-3-Octen-1-ol acetateC₁₀H₁₈O₂Geometric isomer with different odor profile .
3-Octen-1-alC₉H₁₈OAldehyde form; less stable than acetate .

These compounds are unique due to their specific structural configurations and resultant properties, influencing their applications in various industries.

XLogP3

3

Wikipedia

(E)-3-octenyl acetate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Modify: 2024-04-14

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